molecular formula C5H7ClN2O3 B1666538 Acivicin CAS No. 42228-92-2

Acivicin

Cat. No.: B1666538
CAS No.: 42228-92-2
M. Wt: 178.57 g/mol
InChI Key: QAWIHIJWNYOLBE-OKKQSCSOSA-N
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Biochemical Analysis

Biochemical Properties

Acivicin is known to interfere with glutamate metabolism and inhibit glutamate-dependent synthesis of enzymes . It inhibits several glutamine-dependent amidotransferases, including CTP synthase, carbamoyl phosphate synthetase II, and XMP aminase, which are involved in purine and pyrimidine metabolism .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In vitro studies confirmed the inactivation of several glutamine-dependent amidotransferases, leading to corresponding decreases in cellular CTP and GTP levels . This interference with glutamate metabolism and inhibition of enzyme synthesis potentially makes this compound helpful in the treatment of solid tumors .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It reacts according to an addition–elimination mechanism with nucleophilic serine or cysteine active sites by displacement of the chlorine atom . It also inhibits specific aldehyde dehydrogenases, particularly ALDH4A1, by binding to the catalytic site .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits several glutamine-dependent amidotransferases, which are involved in purine and pyrimidine metabolism . It also inhibits gamma-glutamyltranspeptidase, an enzyme that plays an important role in glutathione metabolism and in amino acid transport by cells .

Transport and Distribution

It’s suggested that the uptake of this compound might be mediated by the L-amino acid transport system .

Biological Activity

Acivicin, a modified amino acid and glutamine analog, has been extensively studied for its biological activity, particularly in the context of cancer treatment. Despite its potential, clinical applications have been limited due to significant toxicity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound exhibits its biological activity primarily through the inhibition of glutamine-dependent enzymes. Key findings include:

  • Inhibition of Amidotransferases : this compound targets several glutamine-dependent amidotransferases, including CTP synthase and carbamoyl phosphate synthetase II. This inhibition disrupts purine and pyrimidine metabolism, leading to decreased cellular levels of CTP and GTP .
  • Targeting Aldehyde Dehydrogenases : Recent studies have shown that this compound preferentially inhibits ALDH4A1 by binding to its catalytic site. This interaction is linked to significant cytotoxic effects in cancer cells .
  • Impact on Bacterial Growth : In Escherichia coli, this compound prevents growth in minimal media unless supplemented with purines or histidine, indicating its role in hindering metabolic processes related to glutamine transport and utilization .

Pharmacological Effects

The pharmacological profile of this compound includes both therapeutic potential and adverse effects:

  • CNS Toxicity : Clinical trials have reported severe central nervous system (CNS) toxicity at higher doses (30 mg/m²/day), characterized by lethargy and confusion. However, concomitant administration of amino acids has been shown to mitigate this toxicity, allowing for dose escalation up to 50 mg/m²/day without significant increases in plasma concentration .
  • Dose-Related Toxicities : Other observed toxicities include neutropenia and thrombocytopenia, which correlate with this compound exposure levels. The maximum tolerated dose (MTD) was determined to be 50 mg/m²/day .

Case Studies

Several clinical studies have explored the efficacy and safety of this compound in cancer therapy:

  • Phase I Study : A study involving 23 patients with advanced malignancies assessed the safety and pharmacokinetics of this compound administered via continuous infusion. The study found that while CNS toxicity was a concern, the use of amino acid infusions allowed for higher dosing without exacerbating side effects .
  • Target Discovery in Cancer Cells : Another study utilized activity-based proteomic profiling to identify this compound's specific targets in cancer cells. The findings indicated that this compound's cytotoxicity is primarily mediated through the inhibition of specific aldehyde dehydrogenases .

Summary of Research Findings

The following table summarizes key research findings related to this compound's biological activity:

Study Findings Implications
Target DiscoveryInhibits ALDH4A1; affects purine/pyrimidine metabolismPotential for targeted cancer therapy
Phase I StudyCNS toxicity mitigated by amino acids; MTD at 50 mg/m²/daySafe dosage levels for further trials
Bacterial GrowthInhibits E. coli growth unless supplementedInsights into metabolic interference

Properties

IUPAC Name

(2S)-2-amino-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O3/c6-3-1-2(11-8-3)4(7)5(9)10/h2,4H,1,7H2,(H,9,10)/t2-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWIHIJWNYOLBE-OKKQSCSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Cl)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](ON=C1Cl)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046010
Record name Acivicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water 17.9 - 18.2 (mg/mL), 0.1 M Citrate buffer pH 4.3 17.1 - 25.7 (mg/mL), 0.1 M Borate buffer pH 9.0 8.7 - 13.0 (mg/mL), 0.1 N HCl 31 - 35 (mg/mL), 0.1 N NaOH 34.4 - 36.8 (mg/mL), 95% Ethanol 0.8 (mg/mL), 10% Ethanol 8.2 - 16.4 (mg/mL), Methanol 0.8 (mg/mL), Chloroform 0.9 (mg/mL)
Record name ACIVICIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/163501%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

42228-92-2
Record name Acivicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42228-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acivicin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042228922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name acivicin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acivicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACIVICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0X60K76I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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